molecular formula C21H20Cl2N2O2S B2550609 2-(3-((3,4-dichlorobenzyl)thio)-1H-indol-1-yl)-1-morpholinoethanone CAS No. 921078-94-6

2-(3-((3,4-dichlorobenzyl)thio)-1H-indol-1-yl)-1-morpholinoethanone

Cat. No. B2550609
CAS RN: 921078-94-6
M. Wt: 435.36
InChI Key: WASYRCCBBNGHBS-UHFFFAOYSA-N
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Description

The compound "2-(3-((3,4-dichlorobenzyl)thio)-1H-indol-1-yl)-1-morpholinoethanone" is a chemically synthesized molecule that may have potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and their biological activities, synthesis, and structural analysis.

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions, often starting with a base molecule that is modified through various chemical processes. For instance, the preparation of 7-methoxy-2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid, a key intermediate in the synthesis of novel cannabinoid ligands, involves N-alkylation followed by trichloroacetylation and hydrolysis, yielding an 88% overall yield . Similarly, the synthesis of 2-amino-5-[(4-chlorophenyl)thio]-4-morpholinopyrimidine, a potential antisenility agent, involves the use of a Vilsmeier-Haack reagent and subsequent displacement reactions . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

Structural and spectral analyses are crucial for understanding the properties of a compound. For example, the crystal structure of 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione reveals a methylene bridge and specific dihedral angles between planes of the molecule, which are stabilized by weak hydrogen bonds and other interactions . Similarly, the crystal structure of 2,5-bis(morpholino)-3,4-bis(p-chlorophenyl)thiophene provides insights into the arrangement of morpholinyl and chlorophenyl groups around a thiophene core . These studies highlight the importance of molecular geometry and intermolecular forces in the stability and properties of such compounds.

Chemical Reactions Analysis

The reactivity of a compound is influenced by its functional groups and molecular structure. The papers provided do not directly address the chemical reactions of "this compound," but they do discuss the reactivity of similar molecules. For instance, the synthesis of various derivatives involves reactions such as alkylation, acylation, and displacement, which are common in the modification of indole and thiophene compounds . These reactions are likely relevant to the compound , given its structural similarities.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be deduced from its molecular structure and the nature of its substituents. The papers discuss the analgesic and anti-inflammatory activities of 4,6-disubstituted 2-(morpholinocarbonyl)furo[3,2-b]indole derivatives , and the identification of 4-(1,3-thiazol-2-yl)morpholine derivatives as inhibitors of phosphoinositide 3-kinase . These activities are related to the compound's ability to interact with biological targets, which is influenced by its physical and chemical properties. Theoretical calculations, such as those performed for 1-(3-morpholinopropyl)-3-(4-chlorobenzoyl)thiourea monohydrate, can provide additional insights into bond parameters and molecular vibrations .

Scientific Research Applications

Anti-Inflammatory Applications

A study by Helal et al. (2015) on the design, synthesis, and characterization of novel thiophene derivatives, including compounds with morpholine rings, demonstrated moderate to good anti-inflammatory activity. Specifically, a compound with an additional morpholine ring beside the thiophene ring showed significant inhibition of carrageenan-induced paw edema, suggesting its potential as a promising compound for developing clinically useful anti-inflammatory agents (Helal et al., 2015).

Anticancer Applications

Yurttaş et al. (2013) synthesized new benzimidazole derivatives, including those with (morpholine-4-yl)thioxomethyl groups, and investigated their anticancer activities. The compounds showed considerable selectivity against MCF-7 and C6 cell lines, indicating their potential as new anticancer agents (Yurttaş et al., 2013).

Antimicrobial Applications

Basoğlu et al. (2012) described the synthesis of linezolid-like molecules, including derivatives with morpholine groups, and evaluated their antimicrobial activities. The study found that all compounds showed good antitubercular activities, highlighting the utility of morpholine derivatives in antimicrobial research (Basoğlu et al., 2012).

Synthesis and Structural Applications

Research by Borisov et al. (2007) on the Nenitzescu synthesis of carbamate indole derivatives from N,N′-bis(methoxycarbonyl)-p-benzoquinone diimine explored the synthesis pathways involving morpholine derivatives, leading to morpholino-substituted indole derivatives. This work is pertinent to the structural analysis and synthesis methodologies of complex indole derivatives (Borisov et al., 2007).

Conformation and Binding Studies

A study focused on the electron-transfer complexation of morpholine with π-acceptors provided insights into the intermolecular charge-transfer complexity and spectroscopic characterizations, offering a foundational understanding of the molecular interactions that could be relevant to the research on "2-(3-((3,4-dichlorobenzyl)thio)-1H-indol-1-yl)-1-morpholinoethanone" (Al-Wasidi et al., 2019).

properties

IUPAC Name

2-[3-[(3,4-dichlorophenyl)methylsulfanyl]indol-1-yl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Cl2N2O2S/c22-17-6-5-15(11-18(17)23)14-28-20-12-25(19-4-2-1-3-16(19)20)13-21(26)24-7-9-27-10-8-24/h1-6,11-12H,7-10,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WASYRCCBBNGHBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)SCC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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